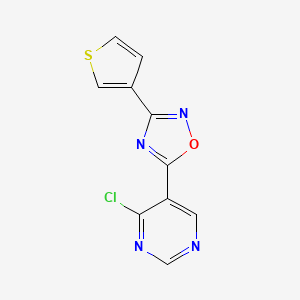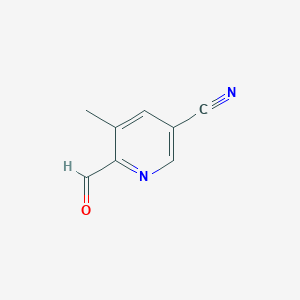
6-Formyl-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formyl-5-methylnicotinonitrile is an organic compound with the molecular formula C8H6N2O. It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the 6th position and a methyl group at the 5th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-5-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 6-methyl nicotinate with bromine and sodium acetate in glacial acetic acid to form 6-tribromomethyl nicotinate. This intermediate is then treated with sodium sulfite to yield 6-dibromomethyl nicotinate, which is subsequently reacted with morpholine to produce 6-formyl nicotinate .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as lower raw material costs, convenient operation, and high yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and ammonia can be employed for substitution reactions.
Major Products
Oxidation: 6-Formyl-5-methylnicotinic acid.
Reduction: 6-Formyl-5-methylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Formyl-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to antiviral drugs.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 6-Formyl-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups play crucial roles in its reactivity, allowing it to participate in various biochemical processes. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Methylnicotinonitrile: Similar structure but lacks the formyl group.
6-Formyl-3-methylnicotinonitrile: Similar structure but with different substitution patterns on the pyridine ring.
Uniqueness
6-Formyl-5-methylnicotinonitrile is unique due to the specific positioning of the formyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-formyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(3-9)4-10-8(6)5-11/h2,4-5H,1H3 |
InChI Key |
COGCMRHSTZNRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


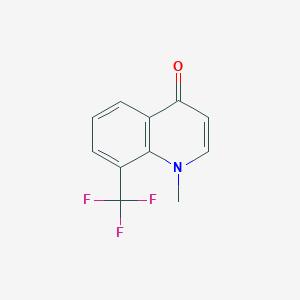
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)
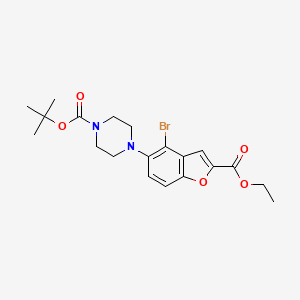



![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
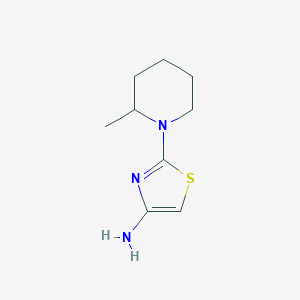

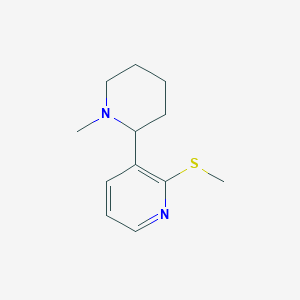

![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)

